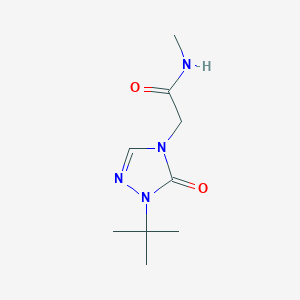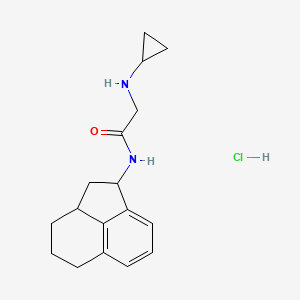
N-(1-methyl-2-oxopyridin-3-yl)-2-(2-phenylethyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-2-oxopyridin-3-yl)-2-(2-phenylethyl)piperidine-1-carboxamide, commonly known as MOPPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MOPPP is a piperidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
MOPPP binds to the active site of MAO-B, preventing the enzyme from breaking down neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on mood, behavior, and movement.
Biochemical and Physiological Effects:
MOPPP has been shown to have various biochemical and physiological effects in animal studies. It has been found to increase the levels of dopamine and serotonin in the brain, which can lead to improvements in mood and behavior. It has also been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MOPPP has several advantages as a research tool, including its potency and selectivity for MAO-B inhibition, as well as its ability to cross the blood-brain barrier. However, it also has limitations, such as its potential toxicity and the need for careful dosing and administration in animal studies.
Direcciones Futuras
There are several potential future directions for research involving MOPPP. One area of interest is its potential as a therapeutic agent for Parkinson's disease and depression. Another area of interest is its use as a tool to investigate the structure and function of MAO-B and other enzymes involved in neurotransmitter metabolism. Additionally, further studies are needed to determine the safety and efficacy of MOPPP in animal models and humans.
Métodos De Síntesis
MOPPP can be synthesized through a multistep process involving the reaction of 2-phenylethylamine with acetylacetone, followed by the reaction of the resulting compound with piperidine and then with N-methylisatoic anhydride. This method has been modified and improved upon by various researchers, resulting in higher yields and purity of MOPPP.
Aplicaciones Científicas De Investigación
MOPPP has been used in various scientific studies as a tool to investigate the structure and function of certain proteins and enzymes. It has been found to be a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can lead to an increase in the levels of these neurotransmitters in the brain, which has potential applications in the treatment of Parkinson's disease and depression.
Propiedades
IUPAC Name |
N-(1-methyl-2-oxopyridin-3-yl)-2-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-22-14-7-11-18(19(22)24)21-20(25)23-15-6-5-10-17(23)13-12-16-8-3-2-4-9-16/h2-4,7-9,11,14,17H,5-6,10,12-13,15H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMBAVDRMCYDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)NC(=O)N2CCCCC2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(cyclopropylamino)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide;hydrochloride](/img/structure/B7643303.png)
![2-Tert-butyl-4-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-methyl-1,2,4-triazol-3-one](/img/structure/B7643307.png)
![3-[2-(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)ethoxy]benzonitrile](/img/structure/B7643315.png)

![2-Tert-butyl-4-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643325.png)
![7-[(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)methyl]-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7643330.png)
![2-Amino-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-phenylethanone;hydrochloride](/img/structure/B7643336.png)
![3-[1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-1-methyl-1-propan-2-ylurea](/img/structure/B7643347.png)
![2-[[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amino]-2-phenylacetamide](/img/structure/B7643351.png)

![2-Tert-butyl-4-[(1-phenyltetrazol-5-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643360.png)
![1-[2-(N-methylanilino)ethyl]imidazole-4,5-dicarbonitrile](/img/structure/B7643366.png)

![N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7643377.png)